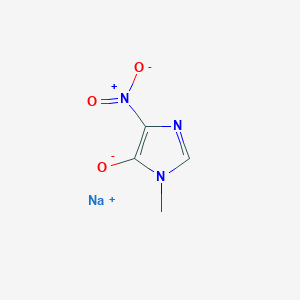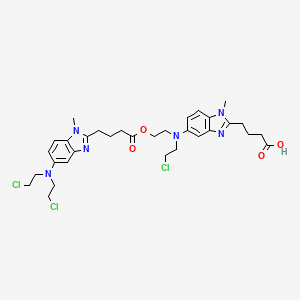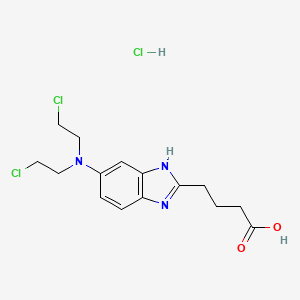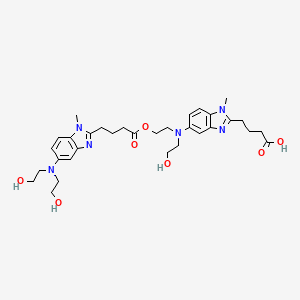
地西他滨杂质 6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of Decitabine Impurity 6 is represented by the IUPAC name (3R,4S,6R)-6-methoxyoxane-3,4-diyl bis (4-methylbenzoate) . Further details about its molecular structure are not provided in the search results.Physical and Chemical Properties Analysis
Decitabine Impurity 6 is a pale yellow liquid . It has a boiling point of 510.3±50.0°C at 760 mmHg and a density of 1.22±0.1 g/cm3 .科学研究应用
1. 肿瘤细胞的表观遗传变化
地西他滨是一种 DNA 甲基转移酶抑制剂,已显示出能诱导 DNA 去甲基化和表观遗传沉默基因的重新表达。该过程在癌症治疗中至关重要,因为它可以逆转在许多癌症中观察到的异常 DNA 甲基化模式,导致抑癌基因重新激活并可能抑制肿瘤生长 (Samlowski 等,2005),(Oki、Aoki 和 Issa,2007)。
2. 对血液系统恶性肿瘤中 DNA 甲基化的影响
研究表明,地西他滨会导致白血病患者的剂量依赖性低甲基化。这种低甲基化与使用低剂量地西他滨治疗的急性髓细胞性白血病的临床反应相关。然而,在使用高剂量治疗的慢性髓细胞性白血病中似乎没有相关性 (Yang 等,2006)。
3. 与其他癌症治疗的协同作用
已显示地西他滨可以增加肿瘤异种移植模型对其他化疗药物(如卡铂)的敏感性。这表明其在联合治疗中用于提高癌症治疗的总体有效性的潜力 (Appleton 等,2007)。
4. 在骨髓增生异常综合征中的应用
地西他滨已成功用于治疗骨髓增生异常综合征 (MDS),显示出有意义的临床益处和改善。该药物似乎通过诱导全局性低甲基化以及基因特异性启动子的低甲基化起作用,从而激活基因表达 (Kantarjian 等,2006),(Steensma 等,2009)。
5. 在异基因干细胞移植后的维持治疗中的应用
地西他滨已被探索作为急性髓细胞性白血病 (AML) 和 MDS 的异基因干细胞移植后的维持治疗。这种应用旨在根除微小残留病,并可能降低移植物抗宿主病的发生率 (Pusic 等,2015)。
6. 口服生物利用度提高的潜力
已经开展了关于开发纳米载体以提高地西他滨的口服生物利用度的研究。这种方法可以进行门诊治疗,提高 AML 患者的生活质量并降低治疗成本 (Briot 等,2017)。
未来方向
作用机制
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue used for the treatment of myelodysplastic syndromes (MDS) by inducing DNA hypomethylation . Its primary targets are DNA methyltransferases, which are enzymes that add a methyl group to the DNA molecule, affecting gene expression .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This results in alterations in gene expression . It functions in a similar manner to azacitidine, although decitabine can only be incorporated into DNA strands while azacitidine can be incorporated into both DNA and RNA chains .
Biochemical Pathways
Decitabine affects the biochemical pathways related to DNA methylation. It promotes the generation and differentiation of regulatory T (Treg) cells and augments their immunosuppressive function . It also downregulates the critical leukemogenic target genes MEIS1, HOXA9, and PBX3 and increases the expression of genes associated with differentiation such as ITGAM (CD11b) and CD14 .
Pharmacokinetics
Decitabine is rapidly cleared from plasma. It undergoes spontaneous hydrolysis or is deaminated to 5-aza-uridine (aza-U) by cytidine deaminase . The plasma half-life of decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue .
Result of Action
The result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This leads to changes in the cellular behavior, including the promotion of the generation and differentiation of regulatory T (Treg) cells and augmentation of their immunosuppressive function . It also leads to the downregulation of the critical leukemogenic target genes MEIS1, HOXA9, and PBX3 .
Action Environment
The action of decitabine is influenced by environmental factors such as pH and temperature. Also, pH and temperature are the two critical factors that cause decitabine to degrade in the aqueous environment .
生化分析
Cellular Effects
The cellular effects of Decitabine Impurity 6 are not well known. Studies on Decitabine have shown that it can modulate T-cell homeostasis and restore immune tolerance
Molecular Mechanism
Decitabine, the parent compound, is known to inhibit DNA methyltransferase, leading to DNA hypomethylation and altered gene expression
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of Decitabine Impurity 6 in animal models. Studies on Decitabine have shown that low-dose decitabine can alleviate thrombocytopenia and restore the balance between regulatory T cells and helper T cells in mice .
Metabolic Pathways
The metabolic pathways involving Decitabine Impurity 6 are not well known. Decitabine is metabolized by cytidine deaminase and deoxycytidine monophosphate deaminase
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Decitabine impurity 6 involves the conversion of 5-azacytidine to the target compound through a series of chemical reactions.", "Starting Materials": [ "5-azacytidine", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "5-azacytidine is treated with sodium hydride in anhydrous methanol to form the corresponding sodium salt.", "Methyl iodide is added to the reaction mixture to alkylate the nitrogen atom of the pyrimidine ring.", "The resulting intermediate is hydrolyzed with hydrochloric acid to remove the protecting group.", "The resulting compound is then treated with sodium bicarbonate to neutralize the acid and form the free base.", "The free base is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the final product, Decitabine impurity 6." ] } | |
CAS 编号 |
78185-67-8 |
分子式 |
C22H24O6 |
分子量 |
384.43 |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
beta-D-Erythro-Pentopyranoside-Methyl-2-Deoxy-bis(4-methylbenzoate) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzhydryl-4-[(Z)-3-phenylprop-2-enyl]piperazine](/img/structure/B601008.png)
![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)
![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)
![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)
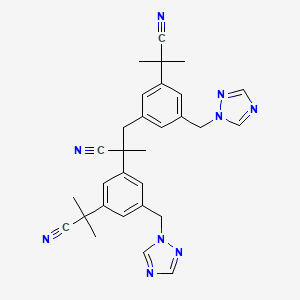
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
